

An In-depth Technical Guide to the Physicochemical Properties of Isobutyl 4-Aminobenzoate

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Compound of Interest

Compound Name: *Isobutamben*

Cat. No.: *B1672220*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of isobutyl 4-aminobenzoate (also known as **Isobutamben**), a key active pharmaceutical ingredient. The data and methodologies presented are intended to support research, development, and quality control activities.

Introduction

Isobutyl 4-aminobenzoate (CAS No: 94-14-4) is an organic compound classified as an ester of 4-aminobenzoic acid and isobutanol.[1] It functions as a local anesthetic, belonging to the same class of amino acid esters as benzocaine and procaine.[2][3] Its mechanism of action involves blocking nerve conduction by inhibiting voltage-gated sodium channels.[3][4] Due to its low water solubility, it is primarily utilized in topical preparations for surface anesthesia of the skin and mucous membranes. It is also used in sunscreen formulations for its ability to absorb ultraviolet light.

Physicochemical Properties

The physicochemical characteristics of a compound are critical to its formulation, delivery, and biological activity. The properties of isobutyl 4-aminobenzoate are summarized below.

This table outlines the fundamental identification and physical state information for isobutyl 4-aminobenzoate.

Property	Value	Reference(s)
Chemical Name	Isobutyl 4-aminobenzoate	
Synonyms	Isobutamben, 2-methylpropyl 4-aminobenzoate, Cycloform, Isocaine	
CAS Number	94-14-4	
Molecular Formula	C ₁₁ H ₁₅ NO ₂	
Appearance	White to light yellow crystalline powder or scales.	
Purity	>98.0% (by GC)	

This table presents key quantitative data that influences the compound's behavior in various environments.

Property	Value	Reference(s)
Molecular Weight	193.24 g/mol	
Melting Point	63.0 to 66.0 °C	
Boiling Point (rough estimate)	329.46 °C	
Density (rough estimate)	1.0945 g/cm ³	
Water Solubility	Almost insoluble / 0.00 M	
Solubility in Organic Solvents	Soluble in alcohol, ether, benzene, acetone	
pKa (predicted)	2.33 ± 0.10	
LogP (XLogP3)	2.66280	
Topological Polar Surface Area (PSA)	52.32 Å ²	

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections describe standard protocols applicable to a solid organic compound like isobutyl 4-aminobenzoate.

Objective: To determine the temperature range over which the solid compound transitions to a liquid state.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry isobutyl 4-aminobenzoate is packed into a thin-walled capillary tube to a height of 1-2 mm. The tube is sealed at one end.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated digital melting point apparatus).

- **Heating:** The bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.
- **Purity Indication:** A sharp melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound, whereas a broad and depressed range suggests the presence of impurities.

Objective: To assess the solubility of isobutyl 4-aminobenzoate in various solvents.

Methodology:

- **Sample Preparation:** A small, pre-weighed amount of the compound (e.g., 10 mg) is placed into a clean, dry test tube.
- **Solvent Addition:** A measured volume of the solvent (e.g., 0.75 mL of water, ethanol, or diethyl ether) is added to the test tube in small portions.
- **Mixing:** After each addition, the test tube is vigorously agitated for a set period (e.g., 60 seconds) to facilitate dissolution.
- **Observation:** The mixture is visually inspected. The compound is classified as:
 - **Soluble:** If it forms a clear, homogeneous solution.
 - **Partially Soluble:** If some, but not all, of the solid dissolves.
 - **Insoluble:** If the solid remains as a separate phase.
- **pH Check (for aqueous solutions):** For water solubility tests, the pH of the resulting solution can be checked with pH paper to identify any acidic or basic properties.

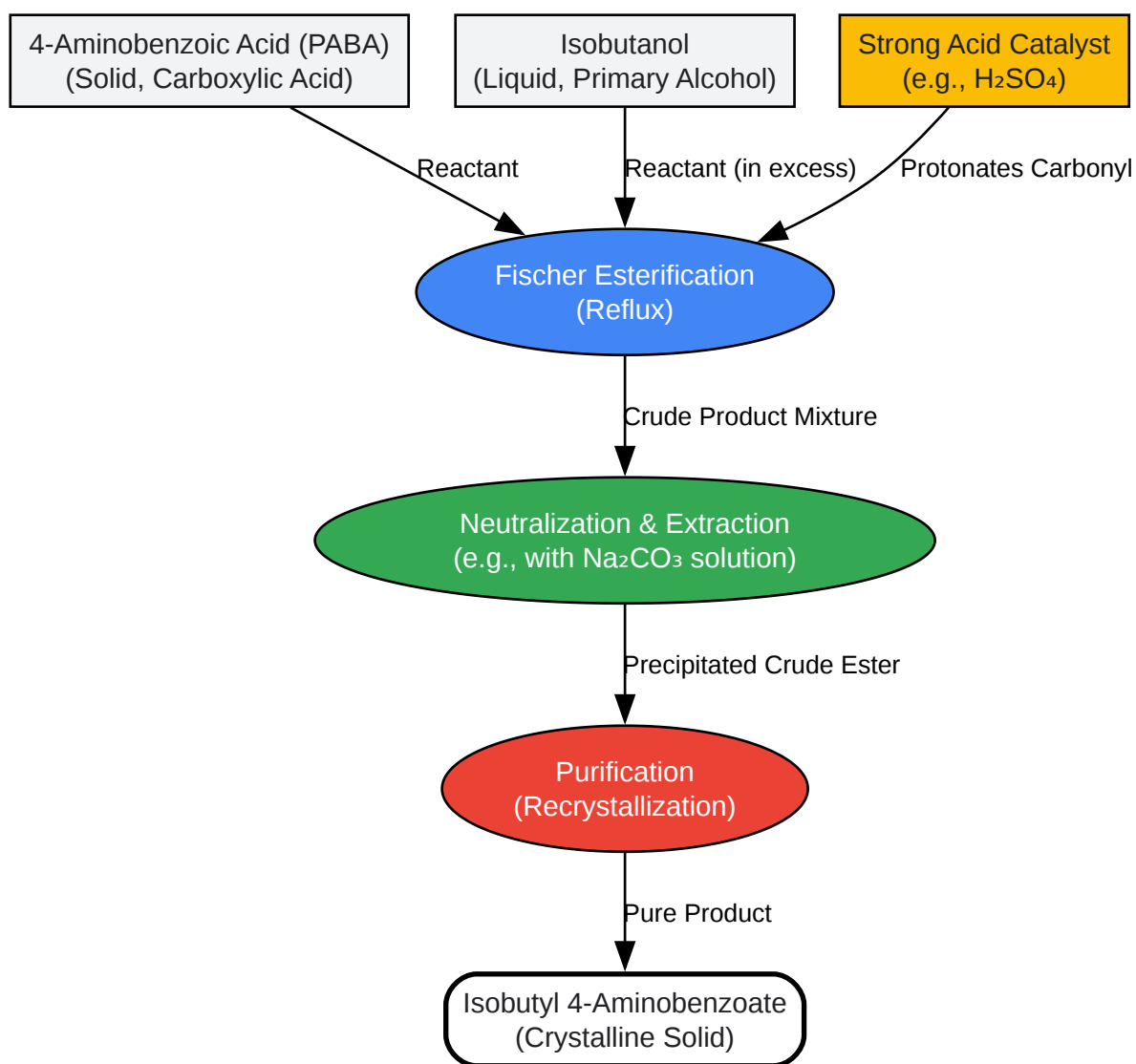
Objective: To measure the lipophilicity of isobutyl 4-aminobenzoate by determining its partition coefficient between n-octanol and water.

Methodology:

- **Phase Saturation:** Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The phases are then allowed to separate completely.
- **Compound Dissolution:** A known amount of isobutyl 4-aminobenzoate is dissolved in one of the phases (typically n-octanol).
- **Partitioning:** A precise volume of the compound-containing phase is mixed with a precise volume of the other saturated phase in a separatory funnel or vial.
- **Equilibration:** The mixture is shaken for a sufficient time (e.g., 2 hours) to allow the compound to partition between the two phases and reach equilibrium. The apparatus is then left undisturbed for phase separation.
- **Phase Separation and Analysis:** The n-octanol and aqueous layers are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Synthesis Workflow and Physicochemical Relationships

The primary method for synthesizing isobutyl 4-aminobenzoate is through the Fischer esterification of 4-aminobenzoic acid with isobutanol, catalyzed by a strong acid. The workflow below illustrates this process and the relationship between the reactants and the final product's properties.



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Synthesis Workflow for Isobutyl 4-Aminobenzoate.

The diagram above outlines the Fischer esterification process. 4-aminobenzoic acid and an excess of isobutanol are heated under reflux with a strong acid catalyst. The acid protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. After the reaction, a workup procedure involving neutralization with a base like sodium carbonate is performed to remove the acid catalyst and any unreacted PABA, causing the water-insoluble ester to precipitate. Finally, purification via recrystallization yields the final crystalline product with its characteristic physicochemical properties.

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